1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione
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Overview
Description
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of the morpholine moiety in this compound adds to its versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione typically involves a multi-step process. One common method starts with the reaction of 3-phenyl-1H-benzimidazole-2-thione with formaldehyde and morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for conditions such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholinomethyl)-benzimidazole-2-thione: Lacks the phenyl group, which may affect its biological activity.
3-Phenyl-benzimidazole-2-thione: Lacks the morpholine moiety, which may reduce its versatility.
1-(Piperidin-1-ylmethyl)-3-phenyl-benzimidazole-2-thione: Contains a piperidine moiety instead of morpholine, which may alter its chemical properties.
Uniqueness
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione is unique due to the presence of both the morpholine and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-phenylbenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c23-18-20(14-19-10-12-22-13-11-19)16-8-4-5-9-17(16)21(18)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRUILWOJFISAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3N(C2=S)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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